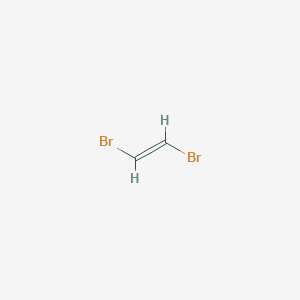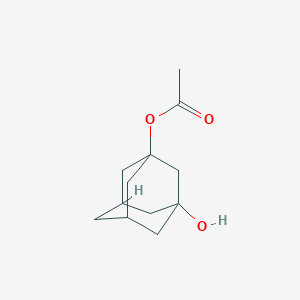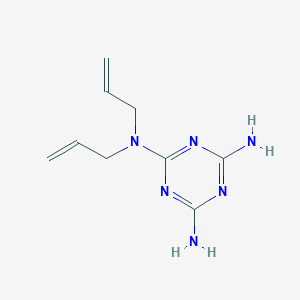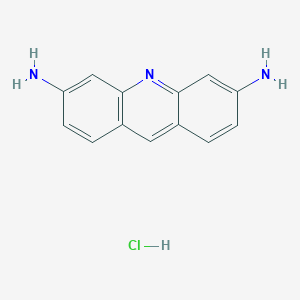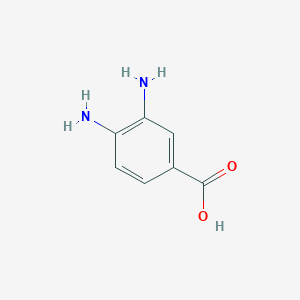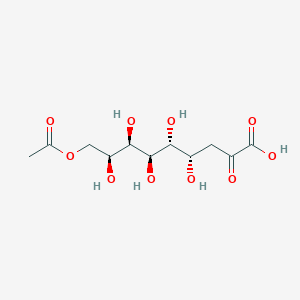
(4S,5R,6R,7R,8S)-9-acetyloxy-4,5,6,7,8-pentahydroxy-2-oxononanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4S,5R,6R,7R,8S)-9-acetyloxy-4,5,6,7,8-pentahydroxy-2-oxononanoic acid, also known as Acylhomoserine lactone (AHL), is a type of signaling molecule that is produced by bacteria. AHL is an important tool for bacterial communication, allowing bacteria to coordinate their behavior and regulate gene expression. AHL has been extensively studied for its potential applications in scientific research, particularly in the fields of microbiology and biotechnology.
Mécanisme D'action
AHL works by binding to specific receptors on the surface of bacteria, triggering a response that regulates gene expression and behavior. Different types of AHL molecules bind to different receptors, allowing bacteria to communicate and coordinate their behavior with other bacteria.
Effets Biochimiques Et Physiologiques
AHL has a range of biochemical and physiological effects on bacteria. It can regulate gene expression, control bacterial growth, and regulate the production of enzymes and other proteins. AHL can also influence bacterial behavior, such as the production of biofilms and the secretion of virulence factors.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using AHL in lab experiments is its specificity. AHL can be used to target specific bacterial species or strains, allowing researchers to study the behavior of individual bacteria. However, AHL can also be difficult to work with, as it requires specialized equipment and expertise. In addition, AHL can be expensive to produce, which can limit its use in large-scale experiments.
Orientations Futures
There are many potential future directions for research on AHL. One area of interest is in the development of new methods for AHL synthesis, which could make the molecule more accessible for research and industrial applications. Another area of interest is in the development of new applications for AHL, such as in the control of bacterial infections or the regulation of plant growth. Finally, there is a need for more research on the environmental impact of AHL, particularly in relation to its use in agriculture and biotechnology.
Méthodes De Synthèse
AHL can be synthesized through a variety of methods, including chemical synthesis and biological production. Chemical synthesis involves the use of organic chemistry techniques to create AHL from simple starting materials. Biological production involves the use of bacteria to produce AHL through natural biosynthetic pathways. Both methods have advantages and disadvantages, and the choice of method depends on the specific application.
Applications De Recherche Scientifique
AHL has a wide range of potential applications in scientific research. One of the most promising areas of research is in the field of microbiology, where AHL is used to study bacterial communication and behavior. AHL is also used in biotechnology to regulate gene expression and control bacterial growth. In addition, AHL has potential applications in agriculture, where it can be used to control plant growth and improve crop yields.
Propriétés
Numéro CAS |
126265-01-8 |
|---|---|
Nom du produit |
(4S,5R,6R,7R,8S)-9-acetyloxy-4,5,6,7,8-pentahydroxy-2-oxononanoic acid |
Formule moléculaire |
C11H18O10 |
Poids moléculaire |
310.25 g/mol |
Nom IUPAC |
(4S,5R,6R,7R,8S)-9-acetyloxy-4,5,6,7,8-pentahydroxy-2-oxononanoic acid |
InChI |
InChI=1S/C11H18O10/c1-4(12)21-3-7(15)9(17)10(18)8(16)5(13)2-6(14)11(19)20/h5,7-10,13,15-18H,2-3H2,1H3,(H,19,20)/t5-,7-,8+,9+,10+/m0/s1 |
Clé InChI |
MCOPCJADXIWIBB-LSFGRMBMSA-N |
SMILES isomérique |
CC(=O)OC[C@@H]([C@H]([C@@H]([C@@H]([C@H](CC(=O)C(=O)O)O)O)O)O)O |
SMILES |
CC(=O)OCC(C(C(C(C(CC(=O)C(=O)O)O)O)O)O)O |
SMILES canonique |
CC(=O)OCC(C(C(C(C(CC(=O)C(=O)O)O)O)O)O)O |
Synonymes |
9-O-Ac-KDN 9-O-acetyl-2-keto-3-deoxyglycero-galacto-nononic acid 9-O-acetyl-deaminated neuraminic acid |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




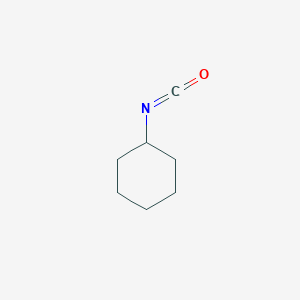
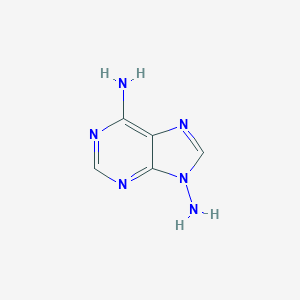

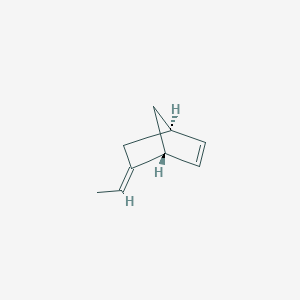
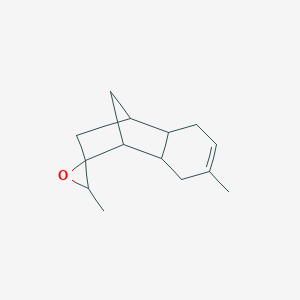
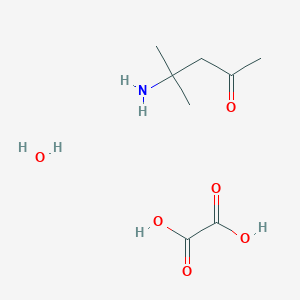
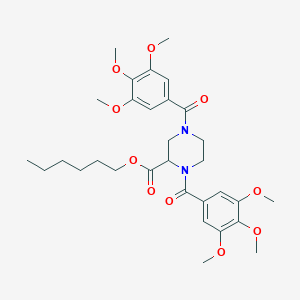
![2-[(2-Hydroxy-4-methylbenzoyl)amino]-2-methylpropanoic acid](/img/structure/B146494.png)
